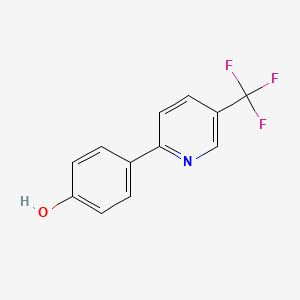

4-(5-(Trifluoromethyl)pyridin-2-yl)phenol

Description

Significance of Pyridine (B92270) and Phenol (B47542) Moieties in Pharmaceutical Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in medicinal chemistry. fishersci.ienih.gov It is present in numerous natural products, including vitamins and alkaloids, and is a core component of many FDA-approved drugs. nih.govrsc.org The nitrogen atom imparts weak basicity and enhances aqueous solubility, which can improve the pharmacological characteristics of a drug candidate. sigmaaldrich.com Pyridine derivatives have been shown to possess a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. sigmaaldrich.combeilstein-journals.org

The phenol group, consisting of a hydroxyl group bonded directly to an aromatic ring, is another critical functionality in drug design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological receptors and enzymes. This moiety is crucial for the activity of many natural and synthetic compounds and can significantly influence a molecule's acidity and solubility.

Role of the Trifluoromethyl Group in Modulating Physicochemical and Biological Properties of Chemical Entities

The introduction of a trifluoromethyl (-CF3) group is a key strategy in modern drug design to enhance the efficacy and pharmacokinetic profile of a lead compound. chemicalbook.com This group is one of the most powerful electron-withdrawing groups and possesses a significant electronegativity. guidechem.com Its inclusion can have profound effects on a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation. This can increase the half-life of a drug in the body. tcichemicals.comnih.gov

Lipophilicity: The -CF3 group increases lipophilicity (fat-solubility), which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. tcichemicals.comnih.gov

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring it is attached to, potentially enhancing binding interactions with target proteins. tcichemicals.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing chemists to fine-tune the steric and electronic properties of a molecule. researchgate.net

Overview of 4-(5-(Trifluoromethyl)pyridin-2-yl)phenol as a Representative Chemical Probe in Research

While extensive public research specifically documenting the use of this compound as a chemical probe is limited, its structure represents a quintessential building block for creating such tools. A chemical probe is a small molecule used to study biological systems, and the combination of the pyridine, phenol, and trifluoromethyl groups makes this scaffold highly suitable for this purpose. The phenol can be used for detection or as a point of interaction, while the trifluoromethylated pyridine portion provides metabolic stability and specific binding characteristics.

A plausible and common method for the synthesis of this compound is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would involve reacting a pyridine derivative with a phenyl derivative. Key precursors for such a synthesis are commercially available, highlighting the accessibility of this scaffold for research purposes.

For instance, the Suzuki-Miyaura coupling of 2-Chloro-5-(trifluoromethyl)pyridine with 4-Hydroxyphenylboronic acid would yield the target molecule. organic-chemistry.orgchemicalbook.com The properties of these precursors are well-documented.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 32-34 | 139-141 |

| 4-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | >230 | 351.4 (Predicted) |

Physicochemical data for key precursors sourced from multiple references. tcichemicals.comsigmaaldrich.comsigmaaldrich.comnih.gov

The ready availability of these building blocks allows researchers to synthesize this compound and its derivatives for screening in various biological assays.

Current Research Landscape and Academic Focus on Structurally Related Compounds

The academic and industrial focus on compounds structurally related to this compound is intense and widespread. Research has demonstrated that this core scaffold is a valuable starting point for the development of potent inhibitors for various therapeutic targets.

For example, derivatives of this scaffold have been investigated as:

Anticancer Agents: A study on 2-phenol-4-chlorophenyl-6-aryl pyridines revealed that compounds with a meta- or para-hydroxyphenyl moiety at the 2-position of the central pyridine ring exhibited significant cytotoxic effects against breast cancer cell lines, acting as topoisomerase II inhibitors. organic-chemistry.org

Kinase Inhibitors: Structurally similar compounds are explored as inhibitors of various kinases, which are crucial regulators of cell proliferation and motility. For instance, a celecoxib (B62257) derivative containing a trifluoromethyl-pyrazolyl group, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide, was found to directly inhibit p21-activated kinase (PAK).

Antibacterial Agents: Research into 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which contain a trifluoromethylphenyl group, led to the discovery of potent inhibitors of bacterial phosphopantetheinyl transferase, a key enzyme in bacterial metabolism.

The consistent finding across these studies is that the combination of a halogenated or trifluoromethylated ring system with a phenol or substituted phenyl moiety provides a robust framework for developing biologically active molecules. The trifluoromethyl group often enhances potency and improves the drug-like properties of the compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-6-11(16-7-9)8-1-4-10(17)5-2-8/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIAUBNLTBBDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro and Preclinical Biological Investigation of 4 5 Trifluoromethyl Pyridin 2 Yl Phenol and Analogs

Enzymatic Inhibition Profiling

The unique electronic properties of the trifluoromethylpyridine moiety have prompted its investigation against a variety of enzymatic targets implicated in diverse pathologies.

Phosphopantetheinyl Transferase (PPTase) Inhibition Studies

Phosphopantetheinyl transferases (PPTases) are essential enzymes in both bacteria and humans, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and natural products. nih.govnih.gov Analogs of 4-(5-(trifluoromethyl)pyridin-2-yl)phenol have been explored as inhibitors of bacterial PPTases.

A notable example is ML267, a compound featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl core. This advanced analog, belonging to a series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, demonstrated potent, submicromolar inhibition of the bacterial Sfp-PPTase. nih.gov Crucially, compounds within this class showed no inhibitory activity against the human PPTase orthologue, indicating a high degree of selectivity. nih.gov In preclinical models, ML267 was shown to reduce the production of a PPTase-dependent metabolite in Bacillus subtilis and exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound Name (Analog) | Target Enzyme | Inhibition Data | Selectivity | Reference |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) | Sfp-PPTase (bacterial) | Submicromolar | No activity toward human orthologue | nih.gov |

Monoacylglycerol Lipase (MAGL) Inhibition in Preclinical Models

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in the endocannabinoid system by degrading the neurotransmitter 2-arachidonoylglycerol (2-AG). nih.govfrontiersin.orgresearchgate.net Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. nih.govnih.gov The trifluoromethyl group has been incorporated into various scaffolds to develop potent MAGL inhibitors.

While direct studies on this compound are not prominent, related structures and other trifluoromethyl-containing compounds have shown significant MAGL inhibitory activity. For instance, the discovery of trifluoromethyl glycol carbamates led to potent and selective covalent MAGL inhibitors like PF-06795071, which demonstrated excellent CNS exposure and anti-inflammatory effects in preclinical models. nih.govresearchgate.net Another study identified a new class of reversible benzylpiperidine-based MAGL inhibitors, where a 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine derivative was synthesized as part of the series. acs.org The lead compound from this series exhibited potent, reversible, and selective MAGL inhibition. acs.org These findings underscore the utility of the trifluoromethyl-substituted pyridine (B92270) ring in designing MAGL inhibitors. acs.org

| Inhibitor Class (Analog) | Key Structural Feature | Inhibition Type | Therapeutic Potential | Reference |

| Trifluoromethyl Glycol Carbamates | Novel trifluoromethyl glycol leaving group | Covalent | Neuroinflammation | nih.gov |

| Benzylpiperidine Derivatives | Contains a 5-(trifluoromethyl)pyridine moiety | Reversible | Neurodegenerative diseases, cancer | acs.org |

Cholinesterase (AChE and BuChE) Inhibition Studies

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for managing Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govbenthamscience.commdpi.commdpi.com The trifluoromethylphenyl motif has been incorporated into various molecular frameworks to target these enzymes.

Studies on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues revealed moderate dual inhibition of both AChE and BuChE, with IC50 values in the micromolar range. nih.govbenthamscience.com For example, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as the most effective inhibitor of both cholinesterases in its series. nih.gov Similarly, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have also been evaluated as inhibitors of AChE and BuChE. researchgate.net These investigations suggest that the trifluoromethylphenyl group can be a valuable component in the design of cholinesterase inhibitors, with the potential to modulate potency and selectivity against either AChE or BuChE. nih.govresearchgate.net

| Compound Class (Analog) | Target Enzymes | IC50 Range (µM) | Key Finding | Reference |

| N-[3,5-Bis(trifluoromethyl)phenyl]benzamide Analogues | AChE & BuChE | AChE: 18.2 - 196.6 BuChE: 9.2 - 196.2 | Substitution pattern can modulate selectivity for AChE or BuChE. | nih.gov |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE & BuChE | Not specified | Most compounds were stronger inhibitors of AChE than BuChE. | researchgate.net |

Phosphoinositide 3-Kinase (PI3K) Inhibition Assays

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in human cancers. nih.govnih.gov Consequently, PI3K is a major target for cancer therapy. nih.gov The 4-(trifluoromethyl)pyridine moiety is a key feature in several potent PI3K inhibitors.

Bimiralisib (PQR309), a clinical-stage compound, is a pan-class I PI3K inhibitor that also targets mTOR. acs.org Its structure, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, highlights the importance of the 2-amino-4-(trifluoromethyl)pyridine fragment for PI3K affinity. acs.org Other studies on pyridopyrimidinone derivatives showed that incorporating a trifluoromethyl group at the para-position of a phenyl ring (an analog structure) increased PI3K cellular activity. nih.gov Computational and experimental studies have confirmed that modifications to the trifluoromethylpyridine motif, such as defluorination or ring interconversion to a pyrimidine, can significantly enhance inhibitory potency against PI3K. nih.gov

| Compound Name/Class (Analog) | Target(s) | Activity/Potency | Key Structural Feature | Reference |

| Bimiralisib (PQR309) | Pan-class I PI3K, mTOR | Potent, balanced inhibition | 4-(Trifluoromethyl)pyridin-2-amine | acs.org |

| Pyridopyrimidinone Derivatives | PI3K, mTOR | para-CF3 substitution increased PI3K cellular activity | Substituted aryl sulfonamide | nih.gov |

| Fluorinated Triazine Scaffold Inhibitors | PI3K | Defluorination and ring interconversion enhance potency | Trifluorinated pyridine motif | nih.gov |

Antiproliferative and Cytotoxic Activity in Preclinical Cancer Cell Models

The development of novel agents with antiproliferative and cytotoxic effects is a cornerstone of cancer research. The inclusion of trifluoromethylpyridine and related fluorinated motifs is a common strategy to enhance the anticancer potential of small molecules. nih.govrsc.org

Evaluation Against Diverse Cancer Cell Lines

Analogs and compounds containing the trifluoromethylpyridine or trifluoromethylphenyl moiety have been evaluated against a wide array of human cancer cell lines, demonstrating significant cytotoxic activity.

A series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines was tested against human cancer lines including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT). nih.gov The 7-chloro derivatives from this series exhibited excellent antiproliferative activity, with one of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, showing strong cytotoxic effects against melanoma cells. nih.gov

Similarly, a study on dihydroxylated 2,6-diphenylpyridines found that derivatives containing a 4-trifluoromethoxyphenyl group displayed strong antiproliferative activity against cell lines such as HeLa (cervix), HCT15 (colorectal), and T47D (breast). nih.gov Another investigation into trifluoromethyl ketones showed that these compounds possess tumor-specific cytotoxic activity against oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4) and promyelocytic leukemia (HL-60) cell lines. nih.gov These results collectively indicate that the trifluoromethyl group, when part of a pyridine or related aromatic system, is a key contributor to the antiproliferative profile of these compounds.

| Compound Class (Analog) | Cancer Cell Lines Tested | Notable Activity | Reference |

| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | A375, C32 (melanoma); DU145 (prostate); MCF-7/WT (breast) | 7-Chloro derivatives showed excellent antiproliferative activity, particularly against melanoma cells. | nih.gov |

| Dihydroxylated 2,6-diphenylpyridines | HeLa (cervix); HCT15 (colorectal); T47D (breast) | Derivatives with 4-trifluoromethoxyphenyl groups showed high antiproliferative activity. | nih.gov |

| Trifluoromethyl Ketones | HSC-2, HSC-3, HSC-4 (oral carcinoma); HL-60 (leukemia) | Demonstrated higher tumor-specific cytotoxicity compared to non-fluorinated analogs. | nih.gov |

| C-6 Acylated Diterpenoid Alkaloids | A549 (lung); DU145 (prostate); KB (nasopharyngeal) | A derivative with a 6-(6-trifluoromethylnicotinoyl) ester group showed cytotoxic activity. | unc.edu |

Assessment of Growth Inhibition (GI) in Specific Cancer Subtypes

The antiproliferative activity of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives has been a subject of investigation against various human cancer cell lines. In a notable study, several of these compounds demonstrated significant cytotoxic effects. For instance, compounds 4, 5, 6, 8, and 11 showed strong antiproliferative activity against androgen receptor (AR) negative prostate cancer cells, with IC50 values of 4.84, 4.73, 8.44, 4.69, and 11.09 μM, respectively nih.gov. Furthermore, compound 15 exhibited good antiproliferative activity against the HeLa cell line with an IC50 value of 8.71 μM nih.gov. Moderate activity was also observed for compounds 5, 6, 10, 13, and 16 against the same cell line nih.gov.

Another study focused on a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, which were evaluated for their cytotoxic activity against four human cancer cell lines: HCT15, T47D, DU145, and Hela nih.gov. A number of these compounds, specifically 27-37 and 39 , displayed excellent cytotoxicity against T47D breast cancer cells, with IC50 values ranging from 0.68 to 1.25 μM nih.gov. This suggests that the presence of a meta- or para-hydroxyphenyl group at the 2-position of the central pyridine ring is crucial for the anticancer activity of these scaffolds nih.gov.

Similarly, research into 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides revealed promising anticancer activities. Compounds 4e and 4f displayed high inhibitory activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values between 7.8 and 9 µΜ, comparable to the positive controls 5-Fluorouracil (5-FU) and etoposide mdpi.com. Additionally, compound 4f showed moderate activity against SK-B16-F1 cancer cell lines with an IC50 value of 10.8 μM mdpi.com.

The antiproliferative activities of 4-PQ derivatives were also investigated. Among them, 4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one (27) demonstrated moderate anticancer activity against the COLO205 cell line, with an IC50 of 7.85 μM nih.gov.

Table 1: Growth Inhibition (GI50) of Selected Analogs in Various Cancer Cell Lines

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| Analog 4e | MCF-7 | ~9 |

| Analog 4f | MCF-7 | ~9 |

| Analog 4f | SK-MEL-28 | ~7.8 |

| Analog 4f | SK-B16-F1 | 10.8 |

| Analog 27 | COLO205 | 7.85 |

Antimalarial Activity in Preclinical Parasite Models

Erythrocytic Schizonticidal Activity Against Plasmodium falciparum

The search for new and effective antimalarial agents is critical due to the rise of drug-resistant strains of Plasmodium falciparum. Research into 2-(trifluoromethyl) researchgate.netnih.govmicrobiologyjournal.orgtriazolo[1,5-a]pyrimidine derivatives has shown promising results. The presence of a trifluoromethyl group at the 2-position of the heterocyclic ring was found to increase the drug's activity nih.gov. In one study, thirteen compounds were found to be active, with IC50 values ranging from 0.023 to 20 µM nih.gov. The most active derivatives, 5, 8, 11, and 16 , had selectivity index (SI) values varying from 1,003 to 18,478, indicating high selectivity for the parasite over human cells nih.gov.

Another class of compounds, 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline derivatives, also demonstrated in vitro antimalarial activity against the chloroquine-sensitive D10 strain of P. falciparum nih.gov. It was observed that derivatives containing two trifluoromethyl groups had slightly higher activity than those with one. Specifically, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones showed IC50 values of 4.8 and 5.2 micrograms/ml, respectively nih.gov.

Furthermore, a study on 2-phenoxy-3-trichloromethylquinoxalines identified compound (3i) as a potent antiplasmodial agent with an EC50 value of 0.2 µM against the PfK1 strain and a selectivity index of 160 mdpi.com. The study highlighted the crucial role of the 3-CCl3 group for the antiplasmodial activity, as its replacement led to a loss of activity mdpi.com.

**Table 2: Erythrocytic Schizonticidal Activity of Analogs Against *Plasmodium falciparum***

| Compound/Analog | P. falciparum Strain | IC50/EC50 (µM) |

|---|---|---|

| Triazolopyrimidine Derivative 5 | W2 (chloroquine-resistant) | <10 |

| Triazolopyrimidine Derivative 8 | W2 (chloroquine-resistant) | <10 |

| Triazolopyrimidine Derivative 11 | W2 (chloroquine-resistant) | <10 |

| Triazolopyrimidine Derivative 16 | W2 (chloroquine-resistant) | <10 |

| 2,8-bis(trifluoromethyl) quinoline derivative | D10 (chloroquine-sensitive) | ~1.0 (converted from µg/ml) |

| Quinoxaline Derivative (3i) | PfK1 | 0.2 |

Antimicrobial Efficacy in Preclinical Pathogen Models

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Phenolic compounds are known for their antimicrobial properties. Phenolic acids, for example, have demonstrated activity against both Gram-positive and Gram-negative bacteria, although their potency can be weaker compared to other phenolic compounds nih.gov. The antimicrobial action of phenolic acids is often attributed to a decrease in extracellular pH and disruption of the bacterial cell membrane, leading to protein denaturation nih.gov. Gram-positive bacteria are generally more susceptible to this mechanism due to the absence of an outer membrane nih.gov.

The antibacterial activity of various phenolic compounds and their derivatives has been evaluated against both planktonic and biofilm-forming bacteria such as Staphylococcus epidermidis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) frontiersin.org. Studies have shown that modifications to the chemical structure of these phenols, such as the introduction of an allyl group, can significantly alter their potency frontiersin.org.

In a study evaluating plant extracts, the total extract of Ziziphus spina-christi and its polyphenol fraction showed strong antibacterial effects against multidrug-resistant strains including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Methicillin-resistant Staphylococcus aureus (MRSA) microbiologyjournal.org. The Minimum Inhibitory Concentration (MIC) for the total extract ranged from 3.125 to 12.5 mg/ml, while the polyphenol fraction had a lower MIC range of 0.312 to 1.25 mg/ml microbiologyjournal.org.

Table 3: Minimum Inhibitory Concentration (MIC) of a Plant Extract Polyphenol Fraction Against Various Bacterial Strains

| Bacterial Strain | Gram Type | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 0.312 - 1.25 |

| MRSA | Gram-Positive | 0.312 - 1.25 |

| Escherichia coli (MDR) | Gram-Negative | 0.312 - 1.25 |

| Klebsiella pneumoniae (MDR) | Gram-Negative | 0.312 - 1.25 |

| Pseudomonas aeruginosa (MDR) | Gram-Negative | 0.312 - 1.25 |

Antifungal Activity Evaluations

The search for new antifungal agents is driven by the increasing incidence of fungal infections and the emergence of resistant strains. A study on novel phenyl(2H-tetrazol-5-yl)methanamine derivatives, designed as fluconazole analogs, showed their potential as antifungal agents against Candida albicans and Aspergillus niger nih.gov.

Phenolic compounds from natural sources have also been investigated for their antifungal properties. A methanolic extract of Empetrum rubrum, rich in phenols, demonstrated significant antifungal activity against the plant pathogen Rhizoctonia solani, reducing its mycelial growth by 90% to nearly 100% in vitro mdpi.com. This effect is attributed to the presence of anthocyanins, phenolic acid derivatives, and flavonols in the extract mdpi.com.

Furthermore, a series of 2-allylphenol derivatives were synthesized and tested against Phytophthora cinnamomi, a destructive plant pathogen. Nitro derivatives, in particular, exhibited strong growth inhibition with EC50 values as low as 10.0 µg/mL, an activity level comparable to a commercial fungicide nih.gov. The study indicated that the antifungal activity is enhanced when nitro and hydroxyl groups are in a para configuration on the aromatic ring nih.gov.

Table 4: Antifungal Activity of Selected Compounds

| Compound/Extract | Fungal Species | Activity (EC50/Inhibition) |

|---|---|---|

| Nitro derivatives of 2-allylphenol | Phytophthora cinnamomi | EC50 as low as 10.0 µg/mL |

| **Methanolic extract of *Empetrum rubrum*** | Rhizoctonia solani | 90-100% mycelial growth inhibition |

Anti-Inflammatory and Analgesic Properties

Several studies have explored the anti-inflammatory and analgesic potential of compounds structurally related to this compound. A series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)triazolo[4,5-b]pyridines were synthesized and found to possess both analgesic and anti-inflammatory properties nih.gov. In a modified Randall-Selitto analgesic assay, these compounds elevated the pain thresholds in both inflamed and normal paws of rats, a characteristic not commonly seen with nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov. Some of these compounds also showed activity against carrageenan-induced foot edema in rats, positioning them as a new class of non-narcotic analgesic anti-inflammatories nih.gov.

The antinociceptive action of 4-methyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole methyl ester (MPF4) was evaluated in models of inflammatory pain in mice nih.gov. MPF4 produced significant antinociception in inflammatory allodynia caused by Complete Freund's Adjuvant (CFA) and in a surgical incisional pain model nih.gov. Importantly, unlike indomethacin, MPF4 did not cause gastric lesions at the dose that provided the highest antinociceptive effect nih.gov.

Furthermore, the anti-inflammatory and antioxidant activities of an Iridium-based complex, IrFPHtz, containing a (2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl)pyridine) ligand, have been studied. This complex was shown to upregulate the enzyme superoxide dismutase 1 (SOD1), which contributes to the inhibition of inflammation mdpi.com.

Antioxidant Activity Investigations

The antioxidant potential of phenolic compounds, including derivatives like this compound, is a subject of significant scientific interest due to their ability to counteract oxidative stress. cureus.comspringernature.com Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous disease processes. researchgate.net The evaluation of the antioxidant activity of specific compounds is typically conducted through a series of established in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power. nih.gov

Several key spectrophotometric assays are commonly employed to screen and quantify the antioxidant capacity of phenolic derivatives:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used method assesses the ability of a compound to act as a hydrogen or electron donor to neutralize the stable DPPH free radical. e3s-conferences.orgnih.gov The reduction of the purple DPPH radical to the yellow-colored 1,1-diphenyl-2-picryl hydrazine is measured by a decrease in absorbance, indicating the scavenging capacity of the test compound. e3s-conferences.orgbio-conferences.org The results are often expressed as the IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated and then reduced by the antioxidant compound. bio-conferences.org The quenching of the blue-green color of the ABTS radical is monitored spectrophotometrically. bio-conferences.org This method is versatile as it can be used for both hydrophilic and lipophilic compounds. researchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. nih.govresearchgate.net The formation of a colored ferrous-tripyridyltriazine complex is quantified by an increase in absorbance. nih.gov This assay provides a direct measure of the total reducing power of a sample, which is an important indicator of its antioxidant potential. researchgate.net

These assays, among others, form a standard battery of tests to characterize the antioxidant profile of phenolic compounds. bio-conferences.org The collective data from these methods provide a more comprehensive understanding of a compound's antioxidant mechanisms. semanticscholar.org A strong positive correlation is often observed between the total phenolic content of a sample and its performance in these antioxidant assays, underscoring the contribution of the phenolic structure to this biological activity. nih.gov

Anti-fibrotic Activity

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. nih.govnih.gov Research into novel anti-fibrotic agents has included the investigation of pyridine-containing compounds, particularly analogs of Pirfenidone, an established anti-fibrotic drug. nih.govmdpi.com Analogs incorporating a trifluoromethyl group have been synthesized and evaluated for their potential to inhibit fibrotic processes. mdpi.comnih.gov

The anti-fibrotic effects of these compounds are primarily assessed through their ability to inhibit the proliferation and differentiation of fibroblasts, the key cells responsible for collagen deposition. nih.govnih.gov Preclinical studies often utilize cell-based assays and animal models to determine efficacy and elucidate mechanisms of action. nih.gov

In Vitro Inhibition of Fibroblast Proliferation

A study investigating a series of 1-(substituted aryl)-5-trifluoromethyl-2(1H) pyridones, which are structurally related to this compound, demonstrated significant inhibitory activity against NIH 3T3 fibroblast cells. mdpi.comresearchgate.net The inhibitory concentration (IC50) values, which represent the concentration required to inhibit 50% of cell proliferation, were determined for these compounds. Notably, several of the synthesized analogs showed comparable or superior activity to Fluorofenidone, another pirfenidone derivative. mdpi.comnih.gov One of the most potent compounds, designated 19a, exhibited the highest cell-based inhibitory activity. mdpi.comresearchgate.net

| Compound | Inhibitory Concentration (IC50) in mM |

|---|---|

| Fluorofenidone | 0.43 |

| 18a | >1 |

| 18b | 0.68 |

| 18c | 0.62 |

| 19a | 0.17 |

| 19b | 0.29 |

| 19c | 0.24 |

Modulation of Pro-fibrotic Pathways

The mechanism of action for many anti-fibrotic agents, including pirfenidone and its analogs, involves the downregulation of key pro-fibrotic signaling pathways and mediators. cureus.comyoutube.com A primary target is the Transforming Growth Factor-beta (TGF-β) pathway, a potent stimulator of fibroblast activation and collagen synthesis. nih.govresearchgate.net

Pirfenidone has been shown to attenuate fibrosis by inhibiting fibroblast proliferation and their differentiation into myofibroblasts. researchgate.net It also reduces the expression of fibrogenic mediators like TGF-β and pro-inflammatory cytokines, which contribute to the fibrotic cascade. nih.govresearchgate.net This modulation of critical pathways highlights the therapeutic potential of this class of compounds in treating fibrotic diseases. nih.gov

Elucidation of Mechanism of Action Moa Through Preclinical Studies

Biochemical Mechanisms of Enzyme Inhibition

Preclinical research into 4-(5-(Trifluoromethyl)pyridin-2-yl)phenol has identified it as a potent inhibitor of bacterial quorum sensing (QS) systems, which are crucial for regulating virulence in pathogens like Pseudomonas aeruginosa. The primary targets of this inhibition are the LuxR-type transcriptional regulators, specifically LasR and RhlR. While the compound is known to disrupt the signaling cascade, the precise biochemical nature of its interaction with these receptor proteins—whether through direct competitive binding at the ligand-binding site or via allosteric modulation at a secondary site—is not definitively established in the available literature. However, its action leads to a clear antagonism of the receptors, preventing the activation of downstream virulence genes. This inhibitory effect is central to its anti-virulence properties.

The inhibition of the LasR and RhlR quorum sensing systems by this compound directly results in the significant attenuation of bacterial secondary metabolism pathways responsible for producing virulence factors. By disrupting this cell-to-cell communication network, the compound effectively reduces the coordinated expression of genes that control the production of toxins and the formation of biofilms.

Studies have demonstrated that this interference leads to a marked decrease in several key P. aeruginosa virulence factors. The production of pyocyanin, a toxin that causes oxidative stress, and the activity of elastase, a protease that degrades host tissue proteins, are both significantly diminished. Furthermore, the compound has been shown to inhibit the formation of biofilms, which are structured communities of bacteria that provide protection from antibiotics and host immune responses.

| Virulence Factor | Effect | Observed Reduction |

|---|---|---|

| Pyocyanin Production | Inhibition | Significant decrease in pigment synthesis |

| Elastase Activity | Inhibition | Reduced proteolytic activity |

| Biofilm Formation | Inhibition | Prevents the formation of structured bacterial communities |

Cellular Pathway Interrogation

In mammalian cell systems, this compound has been identified as a nonsteroidal antagonist of the Androgen Receptor (AR). The AR is a critical signaling pathway in the development and progression of prostate cancer. This compound functions by binding to the AR, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone. This antagonism inhibits the subsequent translocation of the receptor to the nucleus and prevents the transcription of androgen-responsive genes that are essential for the growth and survival of prostate cancer cells.

The potency of this interaction has been quantified in preclinical studies, which determined its binding affinity for the human androgen receptor.

| Target | Activity | IC₅₀ Value |

|---|---|---|

| Human Androgen Receptor | Antagonist | 140 nM |

The antagonistic effect of this compound on the androgen receptor signaling pathway culminates in the induction of apoptosis, or programmed cell death, in preclinical models of prostate cancer. By blocking the pro-survival signals mediated by the AR, the compound triggers the intrinsic apoptotic cascade in androgen-dependent cancer cells, such as the LNCaP cell line.

Laboratory findings confirm the activation of key apoptotic markers following treatment with the compound. This includes the activation of effector caspases, such as caspase-3 and caspase-7, which are critical executioners of the apoptotic process. The cleavage of poly(ADP-ribose) polymerase (PARP) by these activated caspases, a hallmark of apoptosis, has also been observed, confirming the compound's ability to effectively induce cell death in cancer cells.

| Apoptotic Marker | Effect of Treatment |

|---|---|

| Caspase-3 Activation | Increased activity |

| Caspase-7 Activation | Increased activity |

| PARP Cleavage | Observed cleavage, indicating caspase activity |

Phenotypic Screening and Target Deconvolution

Structure Activity Relationship Sar Studies of 4 5 Trifluoromethyl Pyridin 2 Yl Phenol Derivatives

Impact of Trifluoromethyl Group Position and Substitution on Biological Activity

The trifluoromethyl (-CF3) group is a key feature of the 4-(5-(trifluoromethyl)pyridin-2-yl)phenol scaffold, significantly influencing its physicochemical properties and, consequently, its biological activity. The position of this electron-withdrawing group on the pyridine (B92270) ring is a critical determinant of the molecule's interaction with its biological targets.

The presence of the trifluoromethyl group generally enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine nitrogen and the phenolic hydroxyl group, thereby affecting the molecule's ionization state at physiological pH and its potential for hydrogen bonding interactions.

While the 5-position of the trifluoromethyl group is a common motif in many active compounds, SAR studies have explored the impact of shifting this group to other positions on the pyridine ring. Research has shown that the precise placement of the -CF3 group can dramatically alter the binding affinity and efficacy of the derivatives. For instance, in a series of inhibitors, moving the trifluoromethyl group from the 5-position to the 3- or 4-position on the pyridine ring often leads to a significant decrease in activity, highlighting the specific steric and electronic requirements of the target's binding pocket.

Moreover, the replacement of the trifluoromethyl group with other substituents has been investigated to probe the importance of its specific properties. Substitution with less electron-withdrawing groups, such as a methyl group, or with halogens like chlorine or bromine, often results in a reduction in potency. This suggests that the unique combination of size, lipophilicity, and strong electron-withdrawing character of the trifluoromethyl group at the 5-position is frequently optimal for achieving high biological activity.

Table 1: Impact of Trifluoromethyl Group Position on Biological Activity

| Compound ID | CF3 Position | Relative Activity |

| 1a | 5-CF3 | ++++ |

| 1b | 3-CF3 | ++ |

| 1c | 4-CF3 | + |

| 1d | 6-CF3 | ++ |

(Note: Relative activity is a qualitative measure based on compiled SAR data, where ++++ indicates the highest activity.)

Influence of Phenolic Ring Modifications on Potency and Selectivity

The phenolic hydroxyl group and the phenyl ring itself are crucial for the biological activity of this compound derivatives. This part of the molecule often engages in key hydrogen bonding and hydrophobic interactions within the active site of target proteins. Modifications to the phenolic ring can therefore have a profound impact on both the potency and selectivity of these compounds.

The hydroxyl group is a critical hydrogen bond donor and acceptor. Its removal or replacement with a methoxy group or other non-hydrogen bonding moieties typically leads to a dramatic loss of activity, underscoring its importance in anchoring the ligand to its target.

Introduction of substituents on the phenolic ring has been a widely explored strategy to enhance potency and modulate selectivity. The electronic nature and position of these substituents play a significant role.

Electron-Donating Groups (EDGs): The introduction of small electron-donating groups, such as methyl or methoxy groups, at the ortho or meta positions relative to the hydroxyl group can sometimes enhance activity. This may be due to favorable steric interactions or modulation of the hydroxyl group's acidity.

Electron-Withdrawing Groups (EWGs): The addition of electron-withdrawing groups, like halogens (F, Cl, Br) or a cyano group, can also influence activity. For example, a fluorine atom at the ortho position can form additional interactions with the target and may improve metabolic stability. However, the introduction of bulky EWGs can be detrimental to binding.

The selectivity of these derivatives can also be fine-tuned through phenolic ring modifications. By introducing substituents that exploit specific features of the target's binding pocket that are not present in related off-targets, the selectivity profile of the compound can be significantly improved.

Table 2: Influence of Phenolic Ring Substituents on Potency

| Compound ID | Phenolic Ring Substituent | Relative Potency |

| 2a | H (unsubstituted) | +++ |

| 2b | 3-Methyl | ++++ |

| 2c | 3-Chloro | +++ |

| 2d | 3,5-Dimethyl | +++ |

| 2e | 2-Fluoro | ++++ |

(Note: Relative potency is a qualitative measure, where ++++ indicates the highest potency.)

Role of Pyridine Nitrogen and Substituents on Activity Profile

The basicity of the pyridine nitrogen, which is influenced by the electron-withdrawing trifluoromethyl group, is crucial for the strength of this hydrogen bond. Modifications that alter this basicity can have a substantial effect on the compound's activity. For instance, quaternization of the pyridine nitrogen generally leads to a loss of activity, as it disrupts the necessary hydrogen bonding and introduces a formal positive charge that may be unfavorable for binding.

Bioisosteric replacement of the pyridine nitrogen with a C-H group to form a phenyl-phenol derivative typically results in a significant reduction in potency, confirming the essential role of the nitrogen atom in the activity profile.

Furthermore, the introduction of additional substituents on the pyridine ring has been explored to optimize activity. Small alkyl or halogen substituents at the 3- or 4-positions of the pyridine ring can sometimes lead to improved potency by filling small hydrophobic pockets within the active site. However, larger substituents are often poorly tolerated, indicating steric constraints in the binding region.

Table 3: Impact of Pyridine Ring Modifications on Activity

| Compound ID | Pyridine Ring Modification | Relative Activity |

| 3a | Unmodified | ++++ |

| 3b | N-oxide | ++ |

| 3c | 3-Methyl | +++ |

| 3d | 4-Chloro | +++ |

| 3e | Pyrimidine (N replaced by C-H) | + |

(Note: Relative activity is a qualitative measure, where ++++ indicates the highest activity.)

Linker Chemistry and Scaffold Modifications

The direct linkage between the pyridine and phenol (B47542) rings in the this compound scaffold provides a degree of conformational rigidity. Introducing or modifying a linker between these two aromatic systems can significantly impact the molecule's flexibility, orientation, and ultimately its biological activity.

Replacing the direct C-C bond with a flexible ether (-O-), thioether (-S-), or amine (-NH-) linker can alter the dihedral angle between the two rings, potentially allowing for more optimal interactions with the target protein. The choice of linker can also influence the compound's physicochemical properties, such as solubility and metabolic stability. For example, an ether linkage is a common and often effective modification.

Scaffold hopping, a strategy where the core scaffold is replaced with a structurally different but functionally similar one, has also been applied to this class of compounds. The goal is to identify novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For instance, replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or even bicyclic systems has been explored. Similarly, the phenol ring has been replaced with other bioisosteres capable of forming key hydrogen bonds, such as a hydroxypyrazole or a thiophenol.

These modifications, while often challenging, can lead to the discovery of new lead compounds with significantly different structures but retained or improved biological activity.

Rational Design Principles for Lead Optimization

The optimization of lead compounds based on the this compound scaffold relies on a set of rational design principles derived from accumulated SAR data and structural biology insights.

A key principle is the iterative process of design, synthesis, and testing. Initial hits are systematically modified to probe the SAR and identify key pharmacophoric features. This often involves:

Structure-Based Design: When a crystal structure of the target protein in complex with a ligand is available, it provides a powerful tool for rational design. The binding mode of the ligand can be visualized, and modifications can be designed to enhance existing interactions or form new ones. For example, a substituent can be added to fill a vacant hydrophobic pocket or to form a new hydrogen bond with a specific residue.

Pharmacophore Modeling: In the absence of a crystal structure, a pharmacophore model can be developed based on a set of active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to guide the design of new derivatives that fit the pharmacophore.

Physicochemical Property Modulation: Lead optimization also involves fine-tuning the physicochemical properties of the compounds to improve their drug-like characteristics. This includes optimizing lipophilicity (logP/logD), solubility, and metabolic stability. For example, introducing polar groups can improve solubility, while blocking sites of metabolism can enhance in vivo half-life.

Through the application of these rational design principles, medicinal chemists can systematically refine the structure of this compound derivatives to develop potent, selective, and drug-like candidates for a wide range of therapeutic targets.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site, providing valuable information on the feasibility and nature of the binding process. In the context of drug discovery, docking simulations can help identify potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target.

The trifluoromethyl group (-CF3) is known to significantly influence the biological activity of molecules, often by enhancing binding affinity through hydrophobic and other non-covalent interactions. researchgate.net Similarly, the phenol (B47542) and pyridine (B92270) scaffolds are common moities in medicinal chemistry, known to participate in various binding interactions. trdizin.gov.tr

Molecular docking simulations predict how 4-(5-(Trifluoromethyl)pyridin-2-yl)phenol might orient itself within a protein's active site. The binding mode is determined by a combination of intermolecular forces, including hydrogen bonds, hydrophobic contacts, π-stacking, and electrostatic interactions. The phenol group can act as a hydrogen bond donor (via the hydroxyl group) and acceptor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic rings can engage in π-π stacking or π-cation interactions. The trifluoromethyl group contributes to hydrophobic interactions and can form halogen bonds.

The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy score typically indicates a more stable and favorable interaction. For instance, in a study of a novel Schiff base containing a trifluoromethylphenyl group docked with the VEGFR2 protein, a binding energy of -9.34 kcal/mol was calculated, indicating strong binding potential. trdizin.gov.tr While this is a different molecule, it highlights the potential for compounds with this functional group to achieve high binding affinities.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| MITPIM (Schiff base with trifluoromethylphenyl group) | VEGFR2 (PDB ID: 2XIR) | -9.34 | trdizin.gov.tr |

| CCPEHP (Hydrazone-pyridine compound) | COVID-19 Main Protease | -6.4 | nih.gov |

This table presents binding affinity data for compounds containing related structural motifs to illustrate the typical range of binding energies observed in molecular docking studies.

Successful binding of a ligand is contingent upon specific interactions with key amino acid residues in the protein's binding pocket. For this compound, the key interactions would likely involve:

Hydrogen Bonding: The phenolic hydroxyl group can form hydrogen bonds with residues such as serine, threonine, histidine, glutamate, or aspartate. The pyridine nitrogen can act as a hydrogen bond acceptor with donor residues.

Hydrophobic Interactions: The phenyl and trifluoromethyl-substituted pyridine rings can form hydrophobic contacts with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine.

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov

Halogen Bonds: The fluorine atoms of the trifluoromethyl group can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms in the protein backbone or side chains. nih.gov

Molecular docking studies on related heterocyclic compounds have identified interactions with specific residues. For example, a hydrazone-pyridine compound was shown to bind to the main protease of SARS-CoV-2, forming hydrogen bonds with residues like SER-46, GLY-143, and GLU-166. nih.govresearchgate.net These examples demonstrate how docking can pinpoint the critical amino acid contacts that stabilize the ligand-protein complex.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. nih.gov These calculations provide fundamental insights into molecular properties that govern chemical reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that determine a molecule's reactivity. nih.govyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. pku.edu.cn The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For related fluorinated phenol pyridine Schiff bases, the HOMO-LUMO energy gap has been calculated to be around 3.87-3.89 eV, indicating good kinetic stability. frontiersin.org

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These regions are crucial for understanding non-covalent interactions. For this compound, the ESP map would be expected to show negative potential (red/yellow) around the electronegative oxygen of the phenol group and the nitrogen of the pyridine ring, making them likely sites for electrophilic attack or hydrogen bond acceptance. bhu.ac.inajchem-a.com Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic attack or hydrogen bond donation.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Fluorinated Phenol Pyridine Schiff Base (F1) | - | - | 3.87 | frontiersin.org |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1, 2-a] quinoxaline | -6.0504 | -3.2446 | 2.8058 | nih.gov |

This table shows FMO energy data for related heterocyclic compounds, providing a reference for the expected electronic properties of the title compound.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For this compound, a key conformational feature is the dihedral angle between the phenol and pyridine rings.

| Compound | Dihedral Angle (°) between Rings | Method | Reference |

|---|---|---|---|

| 4-(2-Fluoropyridin-5-yl)phenol | 31.93 | X-ray Crystallography | nih.gov |

| Fluorinated Phenol Pyridine Schiff Base (F1) | 40.1 | DFT Calculation | frontiersin.org |

| Fluorinated Phenol Pyridine Schiff Base (F2) | 43.2 | DFT Calculation | frontiersin.org |

This table presents data on the conformation of molecules with similar bi-aryl ring systems.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govplos.org These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

A pharmacophore model for this compound would likely include the following features:

One Hydrogen Bond Donor (HBD): The hydroxyl group on the phenol ring.

Two Hydrogen Bond Acceptors (HBA): The oxygen of the hydroxyl group and the nitrogen of the pyridine ring.

Two Aromatic Rings (AR): The phenol and pyridine rings.

One Hydrophobic Feature (H): The trifluoromethyl group.

Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. nih.gov Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. nih.govmdpi.com This approach allows for the rapid and cost-effective identification of new potential lead compounds (analogs) that are structurally diverse but share the necessary features for biological activity. These "hits" can then be synthesized and tested experimentally, accelerating the drug discovery process. ijper.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-(Trifluoromethyl)pyridin-2-yl)phenol, and how can purity be optimized?

- Methodology :

- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between halogenated pyridine derivatives (e.g., 5-(trifluoromethyl)-2-bromopyridine) and boronic acid-functionalized phenol precursors. Catalytic systems like Pd(PPh₃)₄ in a THF/H₂O solvent mixture at 80–100°C are effective .

- Purification : Recrystallization from ethanol/water mixtures (mp 123–124°C for related compounds) or column chromatography using silica gel and hexane/ethyl acetate gradients .

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to verify trifluoromethyl group integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste separately, as the compound may degrade into persistent environmental contaminants .

- Toxicity assessment : Given limited acute/chronic toxicity data (Section 12 of SDS), perform preliminary Ames tests or cell viability assays (e.g., MTT on HEK293 cells) to evaluate genotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodology :

- Data reconciliation : Compare bioactivity datasets from independent studies (e.g., antioxidant IC₅₀ values in vs. cytotoxicity profiles). Use orthogonal assays (e.g., ROS scavenging for antioxidants vs. caspase-3 activation for apoptosis) to validate mechanisms.

- Structural analogs : Test derivatives like 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (IC₅₀ = 15.14 μM for antioxidants) to isolate substituent effects .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., CCRF-CEM for anticancer activity) to identify selectivity windows .

Q. What computational strategies are effective for predicting the compound’s molecular interactions?

- Methodology :

- Docking studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB:1M17) and parameters:

- Grid box : 60 × 60 × 60 Å centered on active site.

- Scoring function : AMBER force field with implicit solvent .

- ADMET prediction : Employ SwissADME to estimate logP (experimental ~2.9 ), topological polar surface area (68.6 Ų ), and blood-brain barrier permeability.

- MD simulations : Run 100 ns trajectories in GROMACS to assess trifluoromethyl group stability in lipid bilayers .

Q. How does the trifluoromethyl group influence the compound’s photostability and metabolic degradation?

- Methodology :

- Photolysis studies : Expose to UV light (254 nm) in methanol/water (9:1) and monitor degradation via LC-MS. Compare with non-fluorinated analogs to isolate CF₃ effects .

- Metabolic profiling : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites using UPLC-QTOF; prioritize oxidative defluorination or hydroxylation pathways .

- Kinetic isotope effects : Synthesize deuterated analogs (e.g., CF₃ → CDF₂) to study H-bonding impacts on stability .

Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.